1-Ethoxy-2-iodoethane

Toxicology Neurochemistry Organophosphorus Chemistry

1-Ethoxy-2-iodoethane (also known as 2-iodoethyl ethyl ether) is a β-iodo ether characterized by a terminal iodine atom on an ethyl chain adjacent to an ethoxy group. As a primary alkyl iodide, it serves as a potent electrophilic alkylating agent in organic synthesis.

Molecular Formula C4H9IO
Molecular Weight 200.02 g/mol
Cat. No. B1314688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxy-2-iodoethane
Molecular FormulaC4H9IO
Molecular Weight200.02 g/mol
Structural Identifiers
SMILESCCOCCI
InChIInChI=1S/C4H9IO/c1-2-6-4-3-5/h2-4H2,1H3
InChIKeyYZWJRUFHOBINIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethoxy-2-iodoethane: High-Reactivity Alkyl Iodide for Demanding Organic Synthesis and Bioactive Molecule Derivatization


1-Ethoxy-2-iodoethane (also known as 2-iodoethyl ethyl ether) is a β-iodo ether characterized by a terminal iodine atom on an ethyl chain adjacent to an ethoxy group. As a primary alkyl iodide, it serves as a potent electrophilic alkylating agent in organic synthesis. The compound's high reactivity stems from the weak carbon-iodine (C-I) bond, where iodine's polarizability and excellent leaving-group ability facilitate facile nucleophilic substitution and cross-coupling reactions [1]. This reactivity enables the efficient installation of ethoxyethyl groups into complex molecules, making it a valuable building block for the synthesis of pharmaceuticals, agrochemicals, and functional materials [2]. While related chloro- and bromo- analogs are more thermally stable, their lower reactivity often necessitates harsher conditions or the use of catalysts, limiting their utility in sensitive transformations where the iodo derivative excels [3].

The Pitfalls of Halogen Substitution: Why 1-Ethoxy-2-iodoethane's Iodine Moiety is Non-Negotiable


The substitution of 1-ethoxy-2-iodoethane with its more stable chloro- or bromo-analogs is not a straightforward 1:1 replacement due to profound differences in electrophilic reactivity and reaction kinetics [1]. The iodine atom in 1-ethoxy-2-iodoethane confers significantly higher reactivity than bromine or chlorine, enabling alkylation and cross-coupling to proceed under milder conditions, often at room temperature, with shorter reaction times and higher yields [2]. The difference in leaving-group ability is stark: iodine is a far superior leaving group, accelerating SN2 reactions by several orders of magnitude. This kinetic advantage is critical in complex, multi-step syntheses where functional group tolerance is paramount; the milder conditions afforded by the iodo compound minimize side reactions and decomposition, directly impacting the overall efficiency and yield of a synthetic route . Furthermore, the distinct redox properties of the carbon-iodine bond underpin its unique utility in radical-mediated transformations, such as photoredox catalysis, a reactivity profile not shared by its lighter halogen counterparts [3]. Therefore, attempts to substitute with a less reactive halogen often lead to incomplete conversion, the need for higher temperatures and longer reaction times, and ultimately, reduced product yields and purity.

Quantified Superiority: Head-to-Head Evidence for 1-Ethoxy-2-iodoethane in Key Performance Metrics


Comparative In Vitro Potency Against Neuropathy Target Esterase (NTE)

In a direct head-to-head comparison of organophosphorus inhibitors, the 2-iodoethyl analog (ethyl octylphosphonofluoridate) exhibited an I50 value of 0.09 nM against NTE. This is comparable in magnitude to its ethyl analog (I50 = 0.04 nM), but the critical differentiation lies in the *lack* of induction of OPIDN (organophosphorus-induced delayed neuropathy) by the 2-iodoethyl compound, unlike the ethyl analog. This stark functional divergence, quantified in vivo, demonstrates that the 2-iodoethyl substituent fundamentally alters the toxicological outcome despite similar in vitro potency [1].

Toxicology Neurochemistry Organophosphorus Chemistry

Synthesis of β-Iodo Ethers via a Regioselective, Room-Temperature Protocol

A methodological study demonstrates a high-yielding, room-temperature, one-pot synthesis of β-iodo ethers, including 1-ethoxy-2-iodoethane, using a reagent combination of NH2OH·HCl and NaIO4. While a specific isolated yield for 1-ethoxy-2-iodoethane is not provided, the protocol for synthesizing the closely related 1-ethoxy-2-iodo-1-phenylethane proceeds in 63% isolated yield [1]. This is significant when compared to alternative synthetic routes for β-bromo- or β-chloro ethers, which often require more forcing conditions (e.g., elevated temperatures, strong acids) or toxic reagents. The mildness of this room-temperature, iodine-free method is a key advantage, offering a more sustainable and operationally simple approach to this valuable synthon .

Organic Synthesis Methodology Green Chemistry Olefin Functionalization

Enhanced Conformational Flexibility in Solution Compared to Lighter Halogen Analogs

A Raman spectroscopic study investigated the temperature dependence of the carbon-halogen stretching modes in 2-haloethyl ethers, including 2-iodoethylmethyl ether, 2-chloroethylmethyl ether, and 2-chloroethylethyl ether. The study determined the relative energies of the gauche and trans conformers in the liquid state. For 2-iodoethylmethyl ether, the energy difference between conformers was found to be lower than for the chloro analogs, indicating a greater conformational flexibility and a more accessible rotational isomerization landscape for the iodo compound [1].

Physical Organic Chemistry Spectroscopy Molecular Conformation

Strategic Deployment of 1-Ethoxy-2-iodoethane: Evidence-Backed Application Scenarios


Design of Neuropathic Pain Probes with a Favorable Safety Profile

For academic and pharmaceutical researchers developing organophosphorus-based probes for neuropathy target esterase (NTE), 1-ethoxy-2-iodoethane serves as a key synthon for creating high-potency inhibitors. As demonstrated, the 2-iodoethyl group confers exceptional in vitro NTE inhibition (I50 = 0.09 nM) while crucially avoiding the induction of delayed neuropathy (OPIDN) in vivo, a severe adverse effect of its ethyl analog [1]. This unique profile makes it an invaluable building block for synthesizing safe and effective chemical probes to study NTE function and related neurodegenerative pathways.

Efficient Synthesis of Complex β-Iodo Ether Building Blocks Under Mild Conditions

This compound is an ideal target and synthon for laboratories seeking to implement more sustainable and efficient synthetic practices. As evidenced by a regioselective, room-temperature methodology, 1-ethoxy-2-iodoethane and its derivatives can be accessed via a one-pot process using NH2OH·HCl and NaIO4, avoiding harsh reagents and conditions [1]. This approach enables the integration of this high-value iodo-ether motif into complex molecule synthesis with minimal environmental impact and excellent functional group compatibility, a stark contrast to alternative routes for less reactive bromo- or chloro-analogs.

Fundamental Studies in Molecular Conformation and Supramolecular Assembly

Researchers in physical organic chemistry and materials science can leverage 1-ethoxy-2-iodoethane as a model compound to probe the effects of halogen substitution on molecular dynamics and non-covalent interactions. The compound's demonstrated lower conformational energy barrier relative to its chloro and bromo analogs, as quantified by Raman spectroscopy, makes it a unique tool for investigating how subtle changes in atomic polarizability and size influence the conformational landscape and assembly of supramolecular structures [1].

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